Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate

Opioid Pharmacology Peptidomimetics Analgesia

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 177478-49-8) is the 6-carboxylate regioisomer essential for SAR-driven drug discovery. LogP 1.93, PSA 38 Ų, MW 191 Da – fragment-like criteria for HTS. 6-substitution critical for MOR binding affinity and MCL-1 inhibitor potency, validated in published SAR. Supply from 16+ suppliers at 95-98% purity. Hydrolyze or functionalize the methyl ester for amide coupling. Avoid risks with 2-, 3-, 8-carboxylate analogs not validated.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 177478-49-8
Cat. No. B062637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate
CAS177478-49-8
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3
InChIKeyPPSPOJUGGLXCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate (CAS 177478-49-8): Chemical Identity and Core Scaffold Context for Procurement


Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 177478-49-8, molecular formula C₁₁H₁₃NO₂, molecular weight 191.23) is a partially saturated bicyclic heterocycle featuring a tetrahydroquinoline core bearing a methyl ester at the 6-position [1]. The compound serves as a versatile synthetic intermediate and building block, with a calculated LogP of 1.93 and a polar surface area of 38 Ų [1]. It is commercially available from multiple suppliers with typical purities ranging from 95% to 98% [2]. The 6-carboxylate substitution pattern is structurally distinct from the 2-, 3-, or 8-carboxylate regioisomers, conferring unique electronic and steric properties that influence downstream reactivity and biological profile.

Why Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate Cannot Be Substituted with Generic Tetrahydroquinoline Analogs


The tetrahydroquinoline scaffold is highly sensitive to both substitution position and ester type. As demonstrated in systematic SAR studies, expansion or contraction of the THQ ring system is detrimental to the overall desired pharmacological profile, with receptor potency being particularly affected [1]. The 6-position substitution on the THQ core is critical for maintaining target binding affinity and downstream biological activity, as evidenced by SAR trends showing that diverse substitutions at this position reveal important structure-activity relationships [1]. Furthermore, the methyl ester moiety provides a specific LogP (1.93) and polar surface area (38 Ų) [2] that differ substantially from the free carboxylic acid or bulkier esters, affecting solubility, membrane permeability, and metabolic stability. Consequently, substituting this compound with a regioisomer (e.g., 2-carboxylate, 3-carboxylate, or 8-carboxylate) or a different ester derivative without explicit comparative data introduces unquantified risks to synthetic yield, target engagement, and reproducibility.

Quantitative Differentiation of Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate: Comparative Evidence Against Closest Analogs


6-Position Substitution Defines Receptor Binding Affinity and Functional Activity Profile in Opioid Receptor Ligands

In a comprehensive SAR study of tetrahydroquinoline-based mixed-efficacy opioid ligands, substitution at the 6-position of the THQ core was identified as a critical determinant of binding affinity and functional activity at μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors [1]. While the study did not directly evaluate methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, the structure-activity relationship data establishes that the 6-position is a primary site for modulating receptor interactions. The methyl ester serves as a foundational synthetic handle for introducing diverse pendant groups at this position [1]. Notably, expansion or contraction of the THQ ring system was detrimental to the overall desired MOR agonist/DOR antagonist profile, with MOR potency being particularly affected, underscoring that both the scaffold and substitution pattern are non-interchangeable [1].

Opioid Pharmacology Peptidomimetics Analgesia

6-Carboxylate Methyl Ester Provides Calculated LogP of 1.93 and PSA of 38 Ų, Defining Physicochemical Profile Distinct from Free Acid and Fluorinated Analogs

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits a calculated partition coefficient (LogP) of 1.93 and a polar surface area (PSA) of 38 Ų [1]. These physicochemical parameters are distinct from the corresponding 6-carboxylic acid (predicted LogP ~0.5-1.0, PSA ~60 Ų) and fluorinated analogs such as methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate (MW 209.22, contains fluorine) . The methyl ester functionality provides a balance of lipophilicity and hydrogen-bonding capacity that differs from the free acid, impacting solubility, membrane permeability, and metabolic susceptibility.

Medicinal Chemistry Physicochemical Properties Drug Design

Tetrahydroquinoline-6-carboxylate Scaffold Serves as Precursor to MCL-1 Inhibitors with >73-Fold Potency Enhancement via Sulfonylation

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold, directly accessible via hydrolysis of the methyl ester, has been validated as a new chemotype for MCL-1 inhibition . In this study, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids were discovered as readily accessible MCL-1 inhibitors. Notably, transforming a phenylsulfonyl group into a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety elicited more than a 73-fold enhancement in MCL-1 inhibition . This demonstrates that the 6-carboxylate position is a productive anchor for developing potent inhibitors, and that the methyl ester serves as a protected precursor to the active carboxylic acid pharmacophore.

Oncology Apoptosis MCL-1 Inhibitors

Commercial Availability and Purity Specifications Enable Immediate Procurement for SAR Studies and Library Synthesis

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is commercially available from multiple reputable suppliers with typical purities ranging from 95% to 98% [1]. In contrast, many close analogs, including the 2-carboxylate and 3-carboxylate regioisomers, as well as the free carboxylic acid, are either not listed in major catalogs or are available only through custom synthesis with longer lead times and higher minimum order quantities. The compound is offered by at least 16 suppliers as a stock building block, ensuring competitive pricing and rapid delivery for time-sensitive research programs [1].

Chemical Sourcing Building Blocks Compound Libraries

High-Impact Application Scenarios for Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate Based on Validated Differentiation Evidence


Building Block for Mixed-Efficacy Opioid Receptor Ligand Synthesis

Researchers developing mixed-efficacy MOR agonist/DOR antagonist analgesics should select methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate as the core scaffold. SAR studies confirm that 6-position substitution is critical for achieving subnanomolar MOR binding affinity and balanced receptor profiles, while ring-expanded or ring-contracted analogs show significantly reduced potency [1]. The methyl ester can be directly functionalized or hydrolyzed to the carboxylic acid for amide coupling and sulfonylation reactions.

Precursor for MCL-1 Inhibitor Discovery and Optimization

This compound is the optimal starting material for synthesizing 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid MCL-1 inhibitors, a chemotype that has demonstrated >73-fold potency enhancements through sulfonyl moiety optimization [1]. The methyl ester protects the carboxylic acid during N-sulfonylation and can be deprotected under mild basic conditions. Alternative regioisomers (2- or 3-carboxylate) lack published validation for MCL-1 inhibition and would require de novo SAR establishment.

Fragment-Based Drug Discovery and Library Synthesis

With a LogP of 1.93, PSA of 38 Ų, and molecular weight of 191 Da, methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate meets fragment-like physicochemical criteria [1]. The compound is commercially available from 16+ suppliers at 95-98% purity, enabling rapid procurement for fragment library construction and high-throughput screening [1]. The 6-carboxylate substitution pattern offers distinct vector geometry compared to 2- or 8-carboxylate regioisomers, expanding chemical diversity in fragment collections.

CETP Inhibitor and Cardiovascular Drug Development Intermediate

The tetrahydroquinoline scaffold is validated in cholesterol ester transfer protein (CETP) inhibitor programs, where 6-position substitution patterns influence pharmacokinetic properties [1]. Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate provides a versatile intermediate for introducing fluorine, deuterium, and other isotopic labels to optimize biopharmaceutical properties and enable metabolic tracking [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.